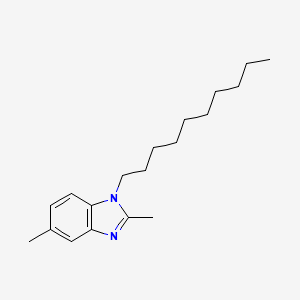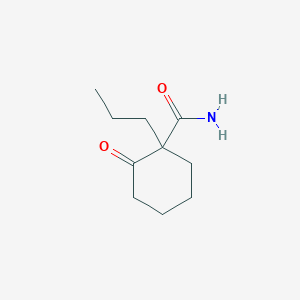
2-Oxo-1-propylcyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-1-propylcyclohexane-1-carboxamide is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . This compound is characterized by a cyclohexane ring with a propyl group and a carboxamide group attached to it, along with an oxo group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-propylcyclohexane-1-carboxamide typically involves the following steps:
Formation of Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane.
Introduction of Propyl Group: The propyl group can be introduced through alkylation reactions, where a propyl halide reacts with the cyclohexane ring in the presence of a strong base.
Formation of Carboxamide Group: The carboxamide group can be introduced through the reaction of a carboxylic acid derivative (such as an ester or acid chloride) with ammonia or an amine.
Introduction of Oxo Group: The oxo group can be introduced through oxidation reactions, where a suitable oxidizing agent (such as potassium permanganate or chromium trioxide) is used to oxidize the corresponding alcohol or ketone.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow processes can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1-propylcyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to an alcohol or the carboxamide group to an amine.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halides, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alcohols and amines.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
2-Oxo-1-propylcyclohexane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-1-propylcyclohexane-1-carboxamide involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The specific pathways and targets depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A similar compound with a cyclohexane ring and an oxo group but without the propyl and carboxamide groups.
Cyclohexanecarboxamide: A compound with a cyclohexane ring and a carboxamide group but without the oxo and propyl groups.
2-Oxo-1-methylcyclohexane-1-carboxamide: A compound with a similar structure but with a methyl group instead of a propyl group.
Uniqueness
2-Oxo-1-propylcyclohexane-1-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
62221-88-9 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-oxo-1-propylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C10H17NO2/c1-2-6-10(9(11)13)7-4-3-5-8(10)12/h2-7H2,1H3,(H2,11,13) |
InChI Key |
KSKPNGDWLYYWPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCCCC1=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


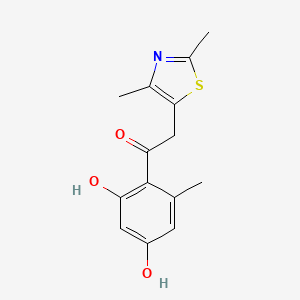
![N-[2,5-Bis(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B14546616.png)
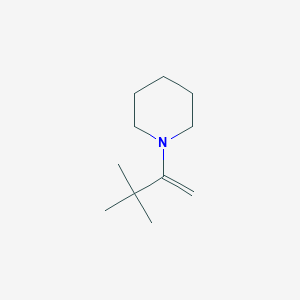
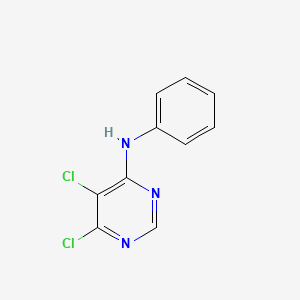
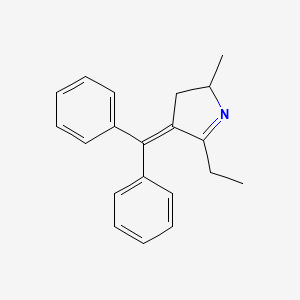
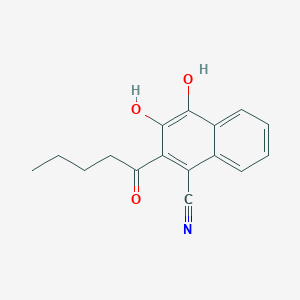
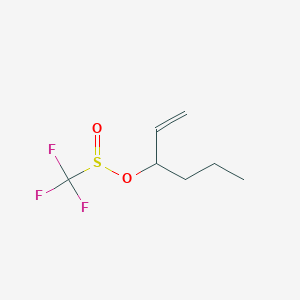
silane](/img/structure/B14546644.png)
![3-Methyl-5-{[N-(sulfaneylidenemethylidene)glycyl]amino}-1,2-thiazole-4-carboxylic acid](/img/structure/B14546650.png)
![N-Hydroxy-10-nitroso-5,6-dihydrobenzo[c]cinnolin-1-amine](/img/structure/B14546658.png)
![Diethyl [2-(oxetan-2-yl)ethyl]phosphonate](/img/structure/B14546660.png)
![Ethyl 3-[(hydroxymethyl)amino]butanoate](/img/structure/B14546667.png)
![1H-Imidazole, 1-ethenyl-2-[[2-(ethylthio)ethyl]thio]-4,5-diphenyl-](/img/structure/B14546669.png)
